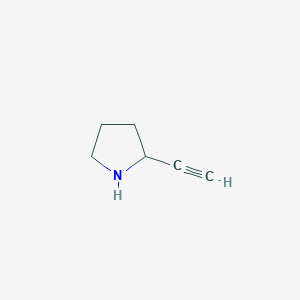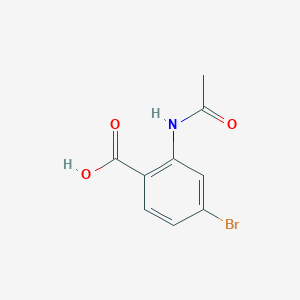
2-Ethynylpyrrolidine
Vue d'ensemble
Description
2-Ethynylpyrrolidine is a chemical compound with the molecular formula C6H9N . It contains a total of 16 bonds, including 7 non-Hydrogen bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 bonds, including 7 non-Hydrogen bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine . It contains a total of 16 atoms; 9 Hydrogen atoms, 6 Carbon atoms, and 1 Nitrogen atom .Applications De Recherche Scientifique
Chemical Reactions and Molecular Interactions
- 2-Ethynylpyridine (2-EP), closely related to 2-Ethynylpyrrolidine, has been studied for its role in hydrohalogenation reactions, particularly with halide ions like chloride, bromide, and iodide. This process is significant in synthesizing various chemical compounds (Muragishi, Asahara, & Nishiwaki, 2017).
- Research on 2-ethynylpyridine dimers reveals insights into hydrogen bonding and molecular interactions, fundamental to understanding complex chemical structures and reactions (Bakarić & Spanget-Larsen, 2018).
Applications in Sensing Technologies
- Ethynylpyridine derivatives have been utilized in developing fluorescent chemosensors, particularly for detecting metal ions like Zn2+. This has potential applications in environmental monitoring and industrial processes (Roy et al., 2016).
Agricultural Applications
- 2-Ethynylpyridine has been evaluated as a soil nitrification inhibitor. This application is crucial in agriculture to enhance the efficiency of fertilizers and reduce environmental impact (McCarty & Bremner, 1990).
Material Science and Polymer Research
- The compound has been explored for its role in synthesizing conjugated polyelectrolytes, influencing polymer structure and properties. This research is significant in the field of material science for creating new materials with unique electrical and optical properties (Faukner et al., 2016).
Development of Electronic and Optical Devices
- Studies have focused on synthesizing polymers with 2-ethynylpyridine for potential use in electronic devices. These include applications in photoluminescent materials and as semiconductors (Gal et al., 1999).
Advanced Analytical Techniques
- Rotational spectroscopy of 2-ethynylpyridine and its hydrate has been studied, providing valuable insights into molecular geometry and hydrogen bonding. This research aids in the development of advanced analytical techniques (Wang et al., 2022).
Electrochemical Studies
- Research on iodine-doped poly(2-ethynylpyridine) has shed light on its electrochemical properties, highlighting its potential in developing conductive materials (Gal & Choi, 1993).
Pharmaceutical Research
- Although not directly related to this compound, research on dihydropyridines, which are structurally related, has provided insights into their medicinal importance, particularly in synthesizing drugs and natural products (Sharma & Singh, 2017).
Propriétés
IUPAC Name |
2-ethynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJJQTYBSNLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561062 | |
| Record name | 2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853304-19-5 | |
| Record name | 2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-ethynylpyrrolidine in the synthesis of antofine and cryptopleurine?
A1: this compound serves as a crucial starting material in the total synthesis of antofine. The synthesis utilizes optically pure α-amino acids and involves only seven steps from known this compound or 2-ethynylpiperidine derivatives. [] This approach is notable for being free of protecting groups, simplifying the synthesis process.
Q2: What are the key chemical transformations involving this compound in this synthesis?
A2: Two key steps involving this compound are:
- Alkyne Hydration: This step converts the alkyne group in this compound to a ketone, forming a β-aminoketone intermediate. Careful pH control and selection of a suitable metal additive are crucial to minimize racemization during this step. []
- [5+5]-Cycloaddition: A chromium carbene complex facilitates a net [5+5]-cycloaddition, building the core structure of the target molecule using the modified this compound derivative. []
Q3: What challenges were encountered during the synthesis involving this compound and how were they addressed?
A3: A significant challenge was racemization of the β-aminoketone intermediate during alkyne hydration. This issue was mitigated by carefully controlling the pH of the reaction and selecting an appropriate metal additive. [] This careful optimization highlights the importance of understanding the reactivity of this compound derivatives in achieving high stereoselectivity in the synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)
![1-[2-(2-Methoxyethoxy)ethanesulfonyl]-4-methylbenzene](/img/structure/B1368258.png)











